molecular formula C11H10BN3 B076313 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- CAS No. 14320-98-0

1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-

Cat. No. B076313
CAS RN: 14320-98-0
M. Wt: 195.03 g/mol
InChI Key: RDUGLRGZQPCDGW-UHFFFAOYSA-N
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Description

1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- (DBP) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBP is a versatile building block that can be used in the synthesis of various organic compounds.

Scientific Research Applications

1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has various scientific research applications, including its use as a catalyst in organic reactions. It has been used in the synthesis of various organic compounds, including pyrroles, pyridines, and indoles. 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has also been used in the synthesis of functional materials, including polymers and porous materials.

Mechanism Of Action

1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- acts as a Lewis acid catalyst in organic reactions. It forms a complex with the reactant, which activates the reactant towards nucleophilic attack. The boron atom in 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- is electron-deficient, which makes it an excellent Lewis acid catalyst.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-. However, it has been reported that 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- can inhibit the growth of cancer cells. 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has also been used as a fluorescent probe for the detection of metal ions.

Advantages And Limitations For Lab Experiments

1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has several advantages as a catalyst in organic reactions. It is a stable compound that can be easily synthesized and handled in the laboratory. 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- is also an effective catalyst that can be used in various organic reactions. However, 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has some limitations, including its low solubility in some solvents, which can limit its use in certain reactions.

Future Directions

There are several future directions for the research on 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-. One area of interest is the development of new synthetic methods for 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-. Another area of interest is the application of 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- in the synthesis of new organic compounds with potential applications in various fields. Additionally, the development of new catalytic reactions using 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- as a catalyst is an area of interest for future research.
Conclusion:
In conclusion, 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- is a versatile compound that has potential applications in various fields. Its use as a catalyst in organic reactions and its ability to form complexes with metal ions make it an attractive compound for scientific research. Further research is needed to explore the full potential of 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- and its applications in various fields.

Synthesis Methods

1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- can be synthesized using various methods, including the reaction of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one with BBr3, followed by boron-nitrogen bond formation. Another method involves the reaction of 2-phenyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one with BCl3, followed by boron-nitrogen bond formation.

properties

CAS RN

14320-98-0

Product Name

1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-

Molecular Formula

C11H10BN3

Molecular Weight

195.03 g/mol

IUPAC Name

2-phenyl-1,3-dihydro-[1,3,2]diazaborolo[4,5-b]pyridine

InChI

InChI=1S/C11H10BN3/c1-2-5-9(6-3-1)12-14-10-7-4-8-13-11(10)15-12/h1-8,14H,(H,13,15)

InChI Key

RDUGLRGZQPCDGW-UHFFFAOYSA-N

SMILES

B1(NC2=C(N1)N=CC=C2)C3=CC=CC=C3

Canonical SMILES

B1(NC2=C(N1)N=CC=C2)C3=CC=CC=C3

Other CAS RN

14320-98-0

synonyms

2,3-Dihydro-2-phenyl-1H-1,3,2-diazaborolo[4,5-b]pyridine

Origin of Product

United States

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